molecular formula C10H14O2 B13344265 2-Allyl-2-methylcyclohexane-1,3-dione CAS No. 31929-07-4

2-Allyl-2-methylcyclohexane-1,3-dione

Cat. No.: B13344265
CAS No.: 31929-07-4
M. Wt: 166.22 g/mol
InChI Key: BZJZEMLSZUMFAS-UHFFFAOYSA-N
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Description

2-Allyl-2-methylcyclohexane-1,3-dione is an organic compound with the molecular formula C10H14O2 It is a derivative of cyclohexane, featuring both allyl and methyl substituents on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-2-methylcyclohexane-1,3-dione can be achieved through several methods. One common approach involves the allylation of 2-methylcyclohexane-1,3-dione. This reaction typically uses allyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as using rhodium or nickel catalysts, can be employed to facilitate the allylation reaction. These methods are optimized for large-scale production, ensuring high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Allyl-2-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-Allyl-2-methylcyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Allyl-2-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis .

Properties

CAS No.

31929-07-4

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-methyl-2-prop-2-enylcyclohexane-1,3-dione

InChI

InChI=1S/C10H14O2/c1-3-7-10(2)8(11)5-4-6-9(10)12/h3H,1,4-7H2,2H3

InChI Key

BZJZEMLSZUMFAS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CCCC1=O)CC=C

Origin of Product

United States

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